Pydiflumetofen

Sclerotinia sclerotiorum SDHI fungicides EC50

This high-purity Pydiflumetofen (CAS 1228284-64-7) analytical standard is essential for resistance monitoring programs. Unlike earlier SDHI fungicides, its mean EC50 of 0.0250 µg/mL against *Sclerotinia sclerotiorum* is over 240-fold lower than boscalid, enabling detection of subtle sensitivity shifts. Its distinct cross-resistance profile—weakly positive with boscalid (r=0.38) and none against triazoles or strobilurins—makes it a critical comparator for molecular characterization of Sdh mutations (e.g., H272R in *Botrytis*). For FHB research, co-formulated applications achieve up to 92% DON reduction. For accurate residue analysis, account for its high lipophilicity (log P=3.8) to optimize extraction solvents. Guarantee high purity for reliable baseline sensitivity studies.

Molecular Formula C16H16Cl3F2N3O2
Molecular Weight 426.7 g/mol
CAS No. 1228284-64-7
Cat. No. B1532787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePydiflumetofen
CAS1228284-64-7
Synonyms1H-Pyrazole-4-carboxamide, 3-(difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-
3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-(2,4,6-trichlorophenyl)-2-propanyl)-1H-pyrazole-4-carboxamide
pydiflumetofen
Molecular FormulaC16H16Cl3F2N3O2
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=C(C=C1Cl)Cl)Cl)N(C(=O)C2=CN(N=C2C(F)F)C)OC
InChIInChI=1S/C16H16Cl3F2N3O2/c1-8(4-10-12(18)5-9(17)6-13(10)19)24(26-3)16(25)11-7-23(2)22-14(11)15(20)21/h5-8,15H,4H2,1-3H3
InChIKeyDGOAXBPOVUPPEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pydiflumetofen (CAS 1228284-64-7) for Agricultural Research: SDHI Fungicide Procurement Overview


Pydiflumetofen (CAS 1228284-64-7) is a pyrazole-4-carboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7) [1]. Developed and commercialized by Syngenta under the trade names Adepidyn and Miravis, it was first globally launched in 2016 and registered with the US EPA in 2018 [2]. Its chemical structure is defined by a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, with a distinct N-methoxy substituent and a substituted phenethylamine moiety (1-methyl-2-(2,4,6-trichlorophenyl)ethyl group) [3]. Physicochemical properties include a molecular weight of 426.67 g/mol, a melting point of 113°C, water solubility of 1.5 mg/L at 20°C, and a log P of 3.8 [4].

Why Generic Substitution of Pydiflumetofen with Other SDHI Fungicides Fails: Differential Potency and Cross-Resistance Patterns


Procurement or research substitution of pydiflumetofen with other SDHI fungicides is not scientifically justified due to quantifiable differences in intrinsic potency and distinct cross-resistance patterns. Pydiflumetofen is not functionally interchangeable with earlier-generation SDHIs like boscalid or fluopyram, nor with other newer pyrazole-4-carboxamides such as fluxapyroxad or benzovindiflupyr [1]. In vitro assays demonstrate that pydiflumetofen exhibits significantly lower mean EC50 values against key pathogens like *Sclerotinia sclerotiorum* and *Venturia inaequalis* compared to structural analogs [2]. Furthermore, resistance management decisions cannot assume equivalence, as specific point mutations (e.g., H272R in *Botrytis cinerea*) confer differential resistance levels across the SDHI class [3]. The evidence presented in Section 3 details these precise quantitative differences and cross-resistance relationships.

Pydiflumetofen Quantitative Differentiation Evidence: Direct Comparator Data vs. Fluxapyroxad, Benzovindiflupyr, Boscalid, and Fluopyram


In Vitro Potency Against Sclerotinia sclerotiorum: Pydiflumetofen vs. Boscalid and Benzovindiflupyr

Against *Sclerotinia sclerotiorum*, the causal agent of Sclerotinia stem rot, pydiflumetofen exhibits substantially lower EC50 values than both the early-generation SDHI boscalid and the newer pyrazole-4-carboxamide benzovindiflupyr. In a comparative study, pydiflumetofen achieved a mean EC50 of 0.0250 μg/mL, which is >240-fold lower than the EC50 threshold for boscalid (>6.01 μg/mL) [1]. Even among the most active pyrazole-4-carboxamides tested, pydiflumetofen (0.0250 μg/mL) was reported to have higher activity than benzovindiflupyr (0.0575 μg/mL) in the same study system [1]. A separate study reported an even lower mean EC50 of 0.0095 μg/mL for pydiflumetofen [2].

Sclerotinia sclerotiorum SDHI fungicides EC50 in vitro bioassay

In Vitro Potency Against Venturia inaequalis (Apple Scab): Pydiflumetofen vs. Fluxapyroxad

For *Venturia inaequalis*, the causal agent of apple scab, pydiflumetofen demonstrates a significant potency advantage over fluxapyroxad. Baseline sensitivity testing of mycelial growth revealed mean EC50 values of 0.062 μg/mL for pydiflumetofen, compared to 0.228 μg/mL for fluxapyroxad [1]. This represents a 3.7-fold difference in intrinsic activity in favor of pydiflumetofen. The study also established mean baseline EC50 values of 0.0575 μg/mL for benzovindiflupyr and 0.0291 μg/mL for inpyrfluxam, indicating that pydiflumetofen's activity falls between these two comparators but is clearly differentiated from fluxapyroxad [1].

Venturia inaequalis apple scab SDHI fungicides EC50 baseline sensitivity

Cross-Resistance Relationships with Other SDHI Fungicides

Cross-resistance patterns differentiate pydiflumetofen from other SDHI fungicides in a manner directly relevant to experimental design and resistance management. For *Fusarium graminearum*, pydiflumetofen exhibits positive cross-resistance with fluopyram and fluxapyroxad, but no cross-resistance with prothioconazole, phenamacril, or pyraclostrobin [1][2]. For *Botrytis cinerea*, a weakly positive cross-resistance relationship was observed between pydiflumetofen and boscalid (Spearman r = 0.38, P < 0.05), which is substantially lower than the strong correlation typically found among structurally similar SDHIs [3]. This indicates that prior selection with boscalid does not fully compromise pydiflumetofen efficacy, a finding with direct implications for the selection of comparator compounds in resistance studies.

cross-resistance SDHI fungicide resistance Fusarium graminearum Botrytis cinerea

Field Efficacy for Fusarium Head Blight (FHB) and Deoxynivalenol (DON) Reduction

In field trials for Fusarium head blight (FHB) management in winter wheat, pydiflumetofen-containing formulations have demonstrated quantifiable efficacy in reducing both disease severity and the accumulation of the mycotoxin deoxynivalenol (DON). A co-formulation of pydiflumetofen and prothioconazole (Miravis Ace) reduced FHB index by up to 92% and DON levels by up to 82% compared to untreated controls in multi-year, multi-location field studies [1][2]. Notably, the pydiflumetofen + prothioconazole co-formulation was shown to have improved activity compared to current standard fungicide chemistry for FHB control [3].

Fusarium head blight FHB deoxynivalenol DON field trial wheat

Physicochemical Properties: Lipophilicity and Solubility Differentiation from Analogs

Pydiflumetofen's physicochemical profile differentiates it from key SDHI analogs in ways that affect formulation strategies and biological uptake. Pydiflumetofen has a log P of 3.8 and water solubility of 1.5 mg/L at 20°C [1]. By comparison, the widely used SDHI boscalid has a log P of 2.96 and water solubility of 4.6 mg/L [2], while fluxapyroxad has a log P of 3.1 and water solubility of 3.6 mg/L [3]. Pydiflumetofen's higher log P (3.8) indicates greater lipophilicity than both boscalid (2.96) and fluxapyroxad (3.1), which may influence its translocation properties within plant tissues and its partitioning behavior in formulation development.

log P water solubility physicochemical properties SDHI fungicides formulation

Optimal Research and Industrial Application Scenarios for Pydiflumetofen Based on Quantitative Evidence


Baseline Sensitivity Studies and Resistance Monitoring in Sclerotinia sclerotiorum Populations

Researchers establishing baseline sensitivity or conducting resistance monitoring programs for *Sclerotinia sclerotiorum* should prioritize pydiflumetofen as a reference SDHI compound. Its mean EC50 of 0.0250 μg/mL (range: 0.0058–0.0953 μg/mL) [1] is >240-fold lower than the boscalid threshold (>6.01 μg/mL) and 2.3- to 6.1-fold lower than benzovindiflupyr (0.0575 μg/mL) [2]. This high intrinsic activity makes pydiflumetofen particularly suitable for discriminating subtle shifts in population sensitivity that might be missed when using less potent SDHIs. The unimodal distribution of EC50 values across field populations provides a robust baseline for future resistance detection [1].

SDHI Cross-Resistance Mechanism Studies Requiring Defined Baseline Correlations

For molecular characterization of SDHI resistance mechanisms, pydiflumetofen serves as a critical comparator due to its distinct cross-resistance profile. It exhibits weakly positive cross-resistance with boscalid (Spearman r = 0.38, P < 0.05) [3], positive cross-resistance with fluopyram and fluxapyroxad [4][5], and no cross-resistance with non-SDHI fungicides such as prothioconazole, phenamacril, or pyraclostrobin [4][5]. This differential pattern makes pydiflumetofen valuable for studies examining the relationship between specific Sdh subunit mutations (e.g., H272R in *Botrytis cinerea*) and cross-resistance outcomes across the SDHI class [3].

Fusarium Head Blight (FHB) Management and Mycotoxin Mitigation Field Research

Field researchers evaluating FHB management strategies or mycotoxin (DON) mitigation should utilize pydiflumetofen-containing formulations as an active comparator treatment. Multi-year field trials have demonstrated that pydiflumetofen co-formulated with prothioconazole achieves up to 92% reduction in FHB disease incidence and up to 82% reduction in DON accumulation compared to untreated controls [6][7]. This quantified efficacy in both disease suppression and mycotoxin reduction provides a validated benchmark against which experimental treatments can be evaluated for both agronomic and food safety outcomes [8].

Analytical Method Development and Formulation Studies Requiring Precise Physicochemical Characterization

Analytical chemists and formulation scientists should account for pydiflumetofen's distinct physicochemical profile (log P = 3.8, water solubility = 1.5 mg/L at 20°C) [9] when developing extraction, detection, and formulation protocols. Its higher lipophilicity compared to boscalid (log P = 2.96) and fluxapyroxad (log P = 3.1) [10][11] necessitates different solvent selection for quantitative analysis and influences partitioning behavior in emulsifiable concentrate or suspension concentrate formulations. This differentiation is critical for achieving accurate residue analysis and stable formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pydiflumetofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.